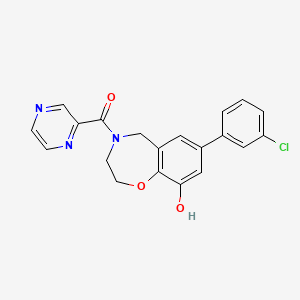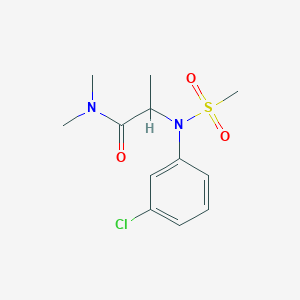![molecular formula C11H14F3NO3S B5339559 N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide](/img/structure/B5339559.png)
N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide, commonly known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFB belongs to the class of sulfonamide compounds and is widely used in the pharmaceutical industry for the synthesis of novel drugs. The purpose of
Aplicaciones Científicas De Investigación
TFB has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is cancer research, where TFB has been shown to inhibit the growth of cancer cells by blocking the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. TFB has also been used as a tool to study the role of CA IX in tumor progression and metastasis.
TFB has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. TFB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. TFB has also been used to study the role of COX-2 in the development of inflammatory diseases.
Mecanismo De Acción
TFB exerts its pharmacological effects by inhibiting the activity of specific enzymes such as CA IX and COX-2. TFB binds to the active site of these enzymes and prevents them from carrying out their normal functions. By inhibiting the activity of these enzymes, TFB can disrupt various cellular processes and pathways, leading to the desired pharmacological effects.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects on the body. In cancer cells, TFB inhibits the activity of CA IX, which is involved in the regulation of pH and ion balance. By blocking the activity of CA IX, TFB can disrupt the pH and ion balance in cancer cells, leading to cell death. In inflammatory cells, TFB inhibits the activity of COX-2, which is involved in the production of inflammatory prostaglandins. By blocking the activity of COX-2, TFB can reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. TFB is also stable and has a long shelf life, making it ideal for use in long-term experiments. However, TFB also has some limitations. It is a relatively new compound, and its pharmacological effects are not fully understood. TFB may also have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on TFB. One area of interest is the development of TFB analogs with improved pharmacological properties. Another area of interest is the identification of new targets for TFB, which could expand its potential applications in various fields of research. Additionally, more research is needed to fully understand the pharmacological effects of TFB and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of TFB involves the reaction of p-trifluoromethoxyaniline with 1-chlorobutane in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with sodium sulfite to obtain TFB. The purity of TFB can be increased by recrystallization from ethanol.
Propiedades
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3S/c1-2-3-8-19(16,17)15-9-4-6-10(7-5-9)18-11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGGWOGMWWOQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-isobutyl-1,4-diazepan-1-yl)-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5339498.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5339518.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5339522.png)
![N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate](/img/structure/B5339531.png)
![(3S*,5S*)-1-[(isopropylthio)acetyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5339545.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5339551.png)
![1-(4-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5339567.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5339575.png)
![6-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5339583.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isobutyryl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5339588.png)
